molecular formula C19H26N2O B13747587 BICYCLO(3.3.1)NONAN-9-ONE, 2-(4-PHENYL-1-PIPERAZINYL)-, exo- CAS No. 4177-34-8

BICYCLO(3.3.1)NONAN-9-ONE, 2-(4-PHENYL-1-PIPERAZINYL)-, exo-

Cat. No.: B13747587
CAS No.: 4177-34-8
M. Wt: 298.4 g/mol
InChI Key: UWHFQUNBQINORU-UHFFFAOYSA-N
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Description

Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- is a complex organic compound with the molecular formula C19H26N2O and a molecular weight of 298.4225 This compound is characterized by its bicyclic structure, which includes a nonan-9-one core and a phenyl-piperazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo(3.3.1)nonane structure.

    Introduction of the Ketone Group: The ketone group at the 9-position can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Phenyl-Piperazinyl Group: The final step involves the nucleophilic substitution reaction where the phenyl-piperazinyl group is attached to the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The phenyl-piperazinyl group can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Phenylpiperazine, various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- involves its interaction with specific molecular targets. The phenyl-piperazinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- is unique due to its bicyclic structure combined with the phenyl-piperazinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

4177-34-8

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)bicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C19H26N2O/c22-19-15-5-4-8-17(19)18(10-9-15)21-13-11-20(12-14-21)16-6-2-1-3-7-16/h1-3,6-7,15,17-18H,4-5,8-14H2

InChI Key

UWHFQUNBQINORU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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